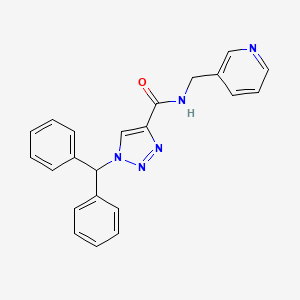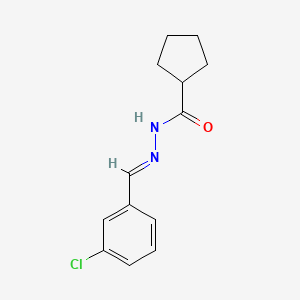
methyl N-(4-chlorobenzoyl)methioninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-chlorobenzoyl)methioninate is a chemical compound that has been widely used in scientific research as a tool for investigating various biochemical and physiological processes. This compound belongs to the class of methionine analogs that are commonly used in the synthesis of peptides and proteins. In
作用机制
The mechanism of action of methyl N-(4-chlorobenzoyl)methioninate is not well understood. However, it is thought to act as a methionine analog, which can affect the structure and function of proteins that incorporate it. It has also been shown to inhibit the activity of the enzyme methionine aminopeptidase, which is involved in the processing of newly synthesized proteins.
Biochemical and Physiological Effects:
Methyl N-(4-chlorobenzoyl)methioninate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, and to protect against ischemic injury in the brain.
实验室实验的优点和局限性
Methyl N-(4-chlorobenzoyl)methioninate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and is readily available from commercial sources. It is also stable under a wide range of conditions, and can be stored for extended periods without degradation. However, it also has some limitations, including its relatively low solubility in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving methyl N-(4-chlorobenzoyl)methioninate. One area of research is the development of new methods for synthesizing this compound, which could improve its purity and yield. Another area of research is the investigation of its mechanism of action, which could provide insights into its potential therapeutic applications. Finally, there is a need for further studies to investigate its potential as a tool for studying protein-protein interactions, and its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
合成方法
The synthesis of methyl N-(4-chlorobenzoyl)methioninate involves the reaction of N-Boc-methionine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate N-Boc-4-chlorobenzoyl methionine, which is then deprotected using trifluoroacetic acid to yield the desired product. The purity of the product can be improved by using column chromatography.
科学研究应用
Methyl N-(4-chlorobenzoyl)methioninate has been widely used in scientific research as a tool for investigating various biochemical and physiological processes. It is commonly used in the synthesis of peptides and proteins, where it serves as a methionine analog. It is also used in the study of protein-protein interactions, where it can be incorporated into proteins to serve as a site-specific probe for studying protein-protein interactions.
属性
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-18-13(17)11(7-8-19-2)15-12(16)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZKYOAQKWWYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4976466.png)
![(2-bromo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4976482.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4976493.png)
![N-(2-chlorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4976501.png)
![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4976509.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B4976516.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4976520.png)
![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)

![2,3-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4976545.png)

![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)